molecular formula C12H8FNOS B14555472 3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- CAS No. 61995-26-4

3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo-

Cat. No.: B14555472
CAS No.: 61995-26-4
M. Wt: 233.26 g/mol
InChI Key: CTZYVXIHIWYULW-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- is a heterocyclic compound that contains a pyridine ring substituted with a carboxaldehyde group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with a fluorophenyl-substituted thiourea under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 5-[2-(3-fluorophenyl)ethynyl]
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

3-Pyridinecarboxaldehyde, 1-(3-fluorophenyl)-1,2-dihydro-2-thioxo- is unique due to its combination of a pyridine ring, a fluorophenyl group, and a thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61995-26-4

Molecular Formula

C12H8FNOS

Molecular Weight

233.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C12H8FNOS/c13-10-4-1-5-11(7-10)14-6-2-3-9(8-15)12(14)16/h1-8H

InChI Key

CTZYVXIHIWYULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC=C(C2=S)C=O

Origin of Product

United States

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